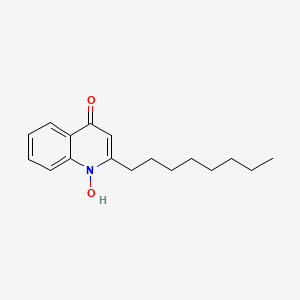

1-hydroxy-2-octylquinolin-4(1H)-one

Description

Structure

3D Structure

Properties

CAS No. |

2503-84-6 |

|---|---|

Molecular Formula |

C17H23NO2 |

Molecular Weight |

273.37 g/mol |

IUPAC Name |

1-hydroxy-2-octylquinolin-4-one |

InChI |

InChI=1S/C17H23NO2/c1-2-3-4-5-6-7-10-14-13-17(19)15-11-8-9-12-16(15)18(14)20/h8-9,11-13,20H,2-7,10H2,1H3 |

InChI Key |

IWNHLHJZIFVFOS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC1=CC(=O)C2=CC=CC=C2N1O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Hydroxy 2 Octylquinolin 4 1h One and Analogs

General Approaches to the 4-Hydroxy-2(1H)-quinolinone Core

The foundational 4-hydroxy-2(1H)-quinolinone scaffold is a crucial precursor for the target compound. Several classical and modern synthetic routes are utilized for its construction.

One of the most prominent methods is the Conrad-Limpach reaction , which involves the condensation of an aniline (B41778) with a β-ketoester. mdpi.comnih.gov This reaction, typically performed under thermal conditions, proceeds through an iminoenol intermediate that undergoes intramolecular cyclization to form the quinolin-4-one. mdpi.com Another significant approach is the Gould-Jacobs reaction . This method utilizes the condensation of an aniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization to yield the quinolin-4-one core. nih.gov

More contemporary methods often employ transition-metal catalysis. For instance, palladium-catalyzed carbonylation reactions have been developed for the synthesis of the quinolin-4-one backbone. nih.gov Additionally, N-heterocyclic carbenes (NHCs) have been used to catalyze the synthesis of quinolin-4-ones from aldehydes and other starting materials. nih.gov

Microwave-assisted synthesis has also emerged as a powerful tool, often used in conjunction with traditional methods like the Friedländer synthesis to improve reaction times and yields. mdpi.comnumberanalytics.com The Friedländer synthesis itself, which involves the condensation of a 2-aminoaryl ketone with a compound containing an α-methylene group, is a versatile method for producing quinoline (B57606) derivatives. mdpi.comnih.gov

Specific Synthetic Pathways for 1-Hydroxy-2-alkylquinolin-4(1H)-ones

The synthesis of the specific target molecule, 1-hydroxy-2-octylquinolin-4(1H)-one, requires tailored strategies to introduce the N-hydroxyl group and the C2-alkyl chain.

Condensation Reactions for Quinolinone Ring Formation

The formation of the quinolinone ring is often the initial step. A common strategy involves the condensation of an appropriately substituted N-alkylated isatoic anhydride (B1165640) with a β-ketoester bearing the desired alkyl chain. nih.gov For example, the reaction of an N-alkylated isatoic anhydride with a β-ketoester containing a nonyl or tridecyl group, mediated by a strong base like sodium hydride, can yield 4-hydroxy-2-quinolone analogs with long alkyl chains at the C3 position. nih.gov

Another approach involves the reaction of anilines with diketones, a method known as the Combes quinoline synthesis. nih.gov The reaction of 2-aminoacetophenone (B1585202) with acylating agents like phosgene (B1210022) or carbonates can also lead to the formation of the 4-hydroxy-2(1H)-quinolone structure. researchgate.net

Introduction of the 1-Hydroxyl Moiety

The introduction of the hydroxyl group at the N1 position is a critical step. The hydroxyl group (—OH) is a functional group consisting of one oxygen atom bonded to one hydrogen atom. britannica.com One method involves the direct use of N-hydroxyaniline derivatives in the initial condensation reactions.

Alternatively, the hydroxyl group can be introduced at a later stage of the synthesis. This can be achieved through the oxidation of the corresponding quinolin-2(1H)-one. However, direct N-hydroxylation can be challenging. A more common strategy involves the synthesis of a precursor that can be converted to the N-hydroxy derivative. For instance, the use of N-alkoxyamides in palladium-catalyzed cascade reactions can yield N-alkoxyquinolin-2(1H)-ones, which can then be deprotected to reveal the N-hydroxyl group. nih.gov

Strategies for Alkyl Chain Incorporation at the C2 Position

Incorporating the octyl chain at the C2 position can be achieved through several methods. One direct approach is to use a starting material that already contains the octyl group. For example, a β-ketoester with an octyl chain can be used in condensation reactions. nih.gov

Another strategy involves the alkylation of a pre-formed quinolinone ring. The alkylation of quinolin-2(1H)-ones can lead to a mixture of N- and O-alkylated products. researchgate.net However, by carefully selecting the reaction conditions, such as the base and solvent, the selectivity for C-alkylation at the C2 position can be controlled. For instance, the alkylation of halogenated quinolines at the 2-position has been shown to be an effective method for introducing structural diversity. nih.gov

The direct C-H functionalization of the quinoline ring is a more advanced strategy. Transition metal catalysts, such as rhodium and palladium, can be used to activate the C-H bond at the C2 position, allowing for the direct introduction of the alkyl chain. researchgate.net

Synthesis of Key this compound Derivatives for Research

The synthesis of derivatives of this compound is crucial for structure-activity relationship studies. These derivatives often involve modifications to the aromatic ring or the alkyl chain.

A three-step protocol starting from substituted isatoic anhydrides has been used to synthesize a series of 4-hydroxy-2-quinolone analogs with various substituents on the aromatic ring and a long alkyl chain at the C3 position. nih.gov This method involves the alkylation of isatoic anhydrides, followed by the synthesis of β-ketoesters with long alkyl chains, and finally, a condensation reaction to form the quinolone analogs. nih.gov

The synthesis of 3,3′-methylenebis(4-hydroxyquinolin-2(1H)-ones) has also been reported, which involves the reaction of 4-hydroxy-2(1H)-quinolones with dimethylformamide (DMF) and triethylamine. nih.gov This reaction proceeds through a formylation intermediate. nih.gov

Advanced Synthetic Techniques and Catalysis in Quinolinone Synthesis

Modern organic synthesis has introduced several advanced techniques and catalytic systems to improve the efficiency and environmental friendliness of quinolinone synthesis.

Transition-metal catalysis plays a pivotal role. mdpi.comorganic-chemistry.org Catalysts based on palladium, copper, rhodium, and nickel are widely used for various steps, including C-H activation, cross-coupling reactions, and cyclization. mdpi.comnumberanalytics.comorganic-chemistry.org For example, copper-catalyzed cascade reactions have been employed for the direct synthesis of 2-substituted quinolines. organic-chemistry.org

Microwave-assisted synthesis has been shown to accelerate reaction rates and improve yields in many quinoline syntheses. numberanalytics.com This technique is particularly effective for condensation reactions that traditionally require high temperatures and long reaction times. mdpi.com

Continuous flow chemistry is another emerging technique that offers advantages in terms of scalability, safety, and efficiency. numberanalytics.com This method involves performing reactions in a continuous stream, allowing for better control over reaction parameters.

Biocatalysis , the use of enzymes to catalyze chemical reactions, is also gaining traction. northumbria.ac.uk Enzymes like monoamine oxidase have been used for the oxidative aromatization of tetrahydroquinolines to quinolines. northumbria.ac.uk This approach offers a green and highly selective alternative to traditional chemical methods.

High-pressure synthesis can be employed to access complex and strained quinoline structures that are difficult to obtain under standard conditions. numberanalytics.com

The following table summarizes some of the key synthetic reactions for quinolinone synthesis:

| Reaction Name | Description | Reference(s) |

| Conrad-Limpach Reaction | Condensation of anilines with β-ketoesters. | mdpi.comnih.gov |

| Gould-Jacobs Reaction | Condensation of anilines with diethyl ethoxymethylenemalonate followed by thermal cyclization. | nih.gov |

| Friedländer Synthesis | Condensation of a 2-aminoaryl ketone with a compound containing an α-methylene group. | mdpi.comnih.gov |

| Camps Cyclization | Base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides. | mdpi.com |

| Doebner Reaction | Reaction of anilines with an α,β-unsaturated carbonyl compound. | nih.gov |

Structure Activity Relationship Sar and Molecular Design Principles

Influence of Substituents on the Quinolinone Core and the 1-Hydroxyl Group on Biological Activity

The biological profile of a quinolinone derivative is profoundly influenced by the nature and position of substituents on its core structure. Research on various 4-hydroxy-2-quinolone analogs has demonstrated that modifications to the benzene (B151609) ring of the quinolinone scaffold can dramatically impact antimicrobial and other biological activities. For instance, the introduction of a fluorine atom at the C-6 position has been shown to significantly enhance the antibacterial activity of certain quinolones. asm.org Similarly, substitutions at the C-6 and C-7 positions can have a substantial effect on the antimicrobial properties of 4-hydroxy-2-quinolone analogs. nih.gov

While much of the existing research focuses on 4-hydroxy-2-quinolones, the presence of a hydroxyl group at the 1-position (N-1) introduces another layer of complexity and potential for activity modulation. This N-hydroxylation is analogous to the formation of 2-alkyl-4-quinolone N-oxides, which have been reported to be more potent than their non-oxidized counterparts in certain contexts. nih.gov This suggests that the 1-hydroxyl group in 1-hydroxy-2-octylquinolin-4(1H)-one likely plays a critical role in its biological activity, potentially through altered electronic properties, increased hydrogen bonding capacity, or by influencing the molecule's three-dimensional conformation. The 4-hydroxyl group is a common feature in many biologically active quinolones and is known to be crucial for their activity, often participating in metal chelation or hydrogen bonding within the active sites of target enzymes. nih.govnih.gov

Role of the 2-Octyl Chain in Ligand-Target Interactions and Selectivity

The alkyl chain at the C-2 position is a key determinant of the biological activity and selectivity of quinolinone derivatives. Studies on 2-alkyl-4-quinolones (AQs) have established a strong correlation between the length of this alkyl chain and their bioactivity. researchgate.netnih.gov These molecules are known to function as quorum sensing signals in bacteria like Pseudomonas aeruginosa, where the chain length is critical for recognition by the PqsR receptor. nih.gov Specifically, congeners with C7 and C9 alkyl chains are prevalent and highly active. nih.govpnas.org

The 2-octyl chain of this compound, with its eight carbon atoms, fits within this optimal range for interaction with certain bacterial targets. This lipophilic chain is believed to facilitate the compound's passage through cell membranes and to engage in hydrophobic interactions within the binding pockets of target proteins. researchgate.netnih.gov The length and flexibility of the octyl chain allow it to adapt to the specific topology of a binding site, thereby influencing both potency and selectivity. Variations in the alkyl chain length can modulate the compound's affinity for different targets, offering a strategy for fine-tuning its biological profile.

Computational Modeling of Ligand-Receptor Binding and Active Site Interactions

While specific computational studies on this compound are not extensively documented, molecular docking simulations of related quinolinone derivatives provide valuable insights into their binding mechanisms. nih.goveurekaselect.com These studies consistently highlight the importance of hydrogen bonding and hydrophobic interactions in the ligand-receptor complex.

Rational Design Strategies for Enhanced Potency and Selectivity of this compound Analogs

The principles of rational drug design can be systematically applied to optimize the structure of this compound for improved potency and selectivity. nih.gov Based on the known SAR of related compounds, several strategies can be envisioned.

Table 1: Potential Rational Design Strategies for this compound Analogs

| Strategy | Rationale | Expected Outcome |

| Varying the 2-Alkyl Chain Length | The length of the alkyl chain is critical for hydrophobic interactions and target affinity. | Identification of the optimal chain length for maximum potency and selectivity against a specific target. |

| Introducing Unsaturation or Branching in the 2-Alkyl Chain | Modifying the conformation and rigidity of the alkyl chain can alter binding interactions. | Improved fit within the binding pocket and potentially enhanced selectivity. |

| Substitution on the Quinolinone Core | Halogenation (e.g., at C-6) or other substitutions can modulate electronic properties and provide additional interaction points. | Increased potency and altered pharmacokinetic properties. asm.orgnih.gov |

| Modification of the 1-Hydroxyl Group | Esterification or etherification of the 1-hydroxyl group can alter its hydrogen bonding capacity and lipophilicity. | Modulation of activity and metabolic stability. |

| Isosteric Replacement of the Quinolinone Core | Replacing the quinolinone scaffold with other heterocyclic systems while maintaining key pharmacophoric features. | Exploration of new chemical space and potential for novel biological activities. |

By systematically synthesizing and testing analogs based on these strategies, it is possible to develop compounds with superior therapeutic potential.

Pharmacophore Modeling and Lead Optimization for Quinolinone-Based Compounds

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. nih.govresearchgate.net For quinolinone-based compounds, a typical pharmacophore model would likely include features such as hydrogen bond acceptors (the carbonyl oxygen and hydroxyl groups), a hydrogen bond donor (the hydroxyl groups), and a hydrophobic region (the benzene ring and the alkyl chain).

Table 2: Common Pharmacophoric Features in Quinolone Derivatives

| Feature | Corresponding Structural Moiety | Role in Binding |

| Hydrogen Bond Acceptor | Carbonyl oxygen at C-4, 1-hydroxyl, 4-hydroxyl | Interaction with donor groups in the receptor active site. |

| Hydrogen Bond Donor | 1-hydroxyl, 4-hydroxyl | Interaction with acceptor groups in the receptor active site. |

| Hydrophobic Region | Benzene ring of the quinolinone core, 2-octyl chain | Van der Waals and hydrophobic interactions within the binding pocket. |

| Aromatic Ring | Quinolinone ring system | Potential for π-π stacking interactions. |

Once a validated pharmacophore model is established based on a set of active analogs, it can be used to screen large virtual libraries of compounds to identify novel molecules with the desired structural features. This process, known as virtual screening, can significantly accelerate the discovery of new lead compounds. Subsequent lead optimization efforts would then focus on fine-tuning the structure of these hits to improve their potency, selectivity, and pharmacokinetic properties, guided by the insights gained from SAR and computational modeling studies.

Biosynthesis and Natural Occurrence of Quinolinone Frameworks

Natural Sources and Isolation of Quinoline (B57606) and Quinolinone Alkaloids

Quinoline and quinolinone alkaloids are a significant class of nitrogen-containing heterocyclic aromatic compounds. nih.gov These compounds have been isolated from a diverse range of natural sources, including plants, bacteria, and animals. nih.govcapes.gov.br The bark of the Cinchona tree is a historically important source of the quinoline alkaloid quinine (B1679958), which has been used for centuries in the treatment of malaria. nih.gov Another prominent example is camptothecin, a potent anticancer quinoline alkaloid, originally isolated from the Chinese tree Camptotheca acuminata. nih.gov

In the microbial world, various bacterial species are known to produce quinoline and quinolinone derivatives. For instance, three quinolone alkaloids were isolated from a marine bacterial strain of Pseudomonas sp. and were found to exhibit activity against the malaria parasite Plasmodium falciparum. nih.gov Gram-negative bacteria, in general, are a source of such compounds. nih.gov The Peruvian stick insect, Oreophoetes peruana, is a rare example of an animal that produces quinoline as a defense mechanism. wikipedia.org

The isolation of these alkaloids from their natural sources typically involves extraction with organic solvents followed by various chromatographic techniques to separate and purify the individual compounds. For example, the siderophore quinolobactin was isolated from a pyoverdine-deficient mutant of Pseudomonas fluorescens. researchgate.net The process involved lyophilizing the iron-free supernatant, dissolving it in water, acidifying it, and then extracting it with ethyl acetate. researchgate.net Further purification was achieved using a Sep-Pak/RP 18 cartridge. researchgate.net

Elucidation of Biosynthetic Pathways for Related Natural Products (e.g., Waltherione F, Quinolobactin)

The biosynthetic pathways of several quinolinone-containing natural products have been investigated, providing insights into the formation of their core structures.

Waltherione F: While the complete biosynthetic pathway of waltherione F has not been fully elucidated, its synthesis in the laboratory has been achieved. One synthetic approach involves a Conrad-Limpach synthesis for the formation of the quinolin-4(1H)-one ring system. nih.gov Another total synthesis was accomplished in seven steps from 2-nitro-3-methylanisole, with key steps including a Suzuki–Miyaura coupling and a microwave-promoted cyclization. acs.org A more recent three-step synthesis of waltherione F has also been developed. nih.gov These synthetic routes, while not biological, provide potential steps that could be involved in its natural formation.

Quinolobactin: The biosynthesis of quinolobactin in Pseudomonas fluorescens has been studied more extensively. ebi.ac.uk It is synthesized from xanthurenic acid, which is an intermediate in the kynurenine (B1673888) pathway, a metabolic route for tryptophan. researchgate.netebi.ac.uk The biosynthetic gene cluster for quinolobactin contains genes derived from both the eukaryotic tryptophan-xanthurenic acid branch of the kynurenine pathway and the pathway for the biosynthesis of pyridine-2,6-bis(thiocarboxylic acid). researchgate.netebi.ac.uk This highlights a fascinating combination of genetic elements from different metabolic routes. The Pseudomonas Quinolone Signal (PQS), another well-studied quinolone, shares similarities in its function as an iron chelator with quinolobactin. nih.gov

The biosynthesis of 4-hydroxy-2(1H)-quinolone involves the condensation of anthraniloyl-CoA with malonyl-CoA, a reaction catalyzed by a type III polyketide synthase. arabjchem.org

Enzymology of Quinolinone Biosynthesis and Precursor Utilization (e.g., Shikimate Pathway intermediates, fatty acyl thioesters)

The biosynthesis of the quinolinone framework draws upon fundamental metabolic pathways, primarily the shikimate pathway for the formation of the aromatic ring and fatty acid biosynthesis for the alkyl side chains.

Shikimate Pathway: The shikimate pathway is a seven-step metabolic route that converts phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P) into chorismate. nih.govwikipedia.org This pathway is essential for the biosynthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan in bacteria, fungi, algae, and plants. nih.govwikipedia.org Chorismate serves as a critical branch point for the synthesis of a wide variety of aromatic compounds, including quinolinones. nih.govnih.gov The enzymes of the shikimate pathway, such as DAHP synthase, 3-dehydroquinate (B1236863) synthase, and shikimate dehydrogenase, are key to producing the necessary aromatic precursors. wikipedia.orgresearchgate.netyoutube.com

Fatty Acyl Thioesters: Fatty acids, activated as thioesters with coenzyme A (CoA) or acyl carrier protein (ACP), are the building blocks for the alkyl side chains of many quinolinones. nih.govnih.govlibretexts.org Fatty acid biosynthesis involves a cycle of reactions where two-carbon units from malonyl-ACP are added to a growing acyl chain. researchgate.net Acyl-CoA synthetases activate fatty acids to their CoA thioester form, making them ready for various metabolic processes. libretexts.org Thioesterases play a crucial role in cleaving the fatty acyl group from ACP or CoA, releasing the free fatty acid. nih.govresearchgate.net In the context of quinolinone biosynthesis, a fatty acyl-CoA is condensed with an anthranilate derivative to form the alkylquinolone scaffold. For instance, the biosynthesis of 2-heptyl-4(1H)-quinolone (HHQ) in Pseudomonas aeruginosa involves the condensation of anthraniloyl-CoA and malonyl-CoA. nih.gov

The enzymes involved in these pathways are complex and often organized into multi-enzyme complexes. nih.gov For example, in fungi and protists, a pentafunctional enzyme called the AROM complex carries out five consecutive reactions in the shikimate pathway. nih.gov

Metabolic Transformations of Natural Quinolinones in Biological Systems

Once formed, natural quinolinones can undergo various metabolic transformations in biological systems. These transformations can alter their biological activity and are often part of the organism's detoxification or signaling processes.

In a study on a Pseudomonas species isolated from sewage, the bacterium was found to metabolize quinoline through a novel pathway involving 8-hydroxycoumarin (B196171). nih.govnih.gov The initial step is the hydroxylation of quinoline to 2-hydroxyquinoline, which then accumulates. nih.govnih.gov Further incubation leads to the formation of 8-hydroxycoumarin as the major metabolite. nih.govnih.gov Other identified intermediates in this catabolic pathway include 2,8-dihydroxyquinoline and 2,3-dihydroxyphenylpropionic acid. nih.govnih.gov This demonstrates that microorganisms can initiate the breakdown of the quinoline ring through hydroxylation, followed by ring cleavage. nih.govnih.gov

Bacterial transformation is a process where bacteria take up foreign DNA, which can include plasmids containing genes for the biosynthesis or modification of compounds like quinolinones. khanacademy.org This process can be used in laboratory settings to engineer bacteria to produce specific quinolone derivatives. nih.gov

The metabolism of quinolone antibiotics, which are structurally related to natural quinolinones, involves biotransformation into various metabolites that can be either active or inactive. researchgate.net These transformations are a key aspect of their function and clearance within a biological system.

Computational and Theoretical Chemistry Studies

Molecular Docking Simulations for Target Identification and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used for virtual screening, where libraries of small molecules are docked against a protein target to identify potential hits, and for elucidating the binding mode of a ligand within the active site of a protein. nih.govnih.gov

For 1-hydroxy-2-octylquinolin-4(1H)-one, molecular docking simulations can be employed to identify potential biological targets by screening it against a panel of known protein structures. The docking results are evaluated based on a scoring function, which estimates the binding affinity. Lower binding energy scores typically indicate a more stable protein-ligand complex.

Once a potential target is identified, docking studies can reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex. For instance, the hydroxyl and carbonyl groups of the quinolinone core are potential hydrogen bond donors and acceptors, respectively, while the octyl chain can engage in significant hydrophobic interactions. These insights are crucial for understanding the mechanism of action and for designing derivatives with improved potency and selectivity.

Table 1: Representative Molecular Docking Results for this compound with a Hypothetical Protein Target

| Parameter | Value |

| Protein Target (Hypothetical) | Protein Kinase X |

| Binding Affinity (kcal/mol) | -8.5 |

| Key Interacting Residues | ASP145, LYS89, LEU34, VAL42 |

| Hydrogen Bonds | O-H···O=C (ASP145), N-H···O (LYS89) |

| Hydrophobic Interactions | Octyl chain with LEU34, VAL42 |

Note: The data in this table is for illustrative purposes and represents typical outputs from a molecular docking simulation.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, such as Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) Theory, provide a detailed understanding of the electronic properties of a molecule. wikipedia.orgnih.gov DFT is a powerful method for investigating the electronic structure of many-body systems, while FMO theory focuses on the interactions between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgwikipedia.orglibretexts.org

For this compound, DFT calculations can be used to determine its optimized geometry, vibrational frequencies, and electronic properties like the electrostatic potential surface. The electrostatic potential map can identify electron-rich and electron-deficient regions, which are crucial for predicting intermolecular interactions.

FMO theory helps in understanding the reactivity and kinetic stability of the molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy reflects the electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity; a smaller gap suggests higher reactivity. pku.edu.cn These calculations can predict the sites susceptible to electrophilic and nucleophilic attack.

Table 2: Representative Quantum Chemical Parameters for this compound (Calculated using DFT)

| Parameter | Value |

| Energy of HOMO (eV) | -6.2 |

| Energy of LUMO (eV) | -1.8 |

| HOMO-LUMO Gap (eV) | 4.4 |

| Dipole Moment (Debye) | 3.5 |

Note: The data in this table is for illustrative purposes and represents typical outputs from quantum chemical calculations.

Molecular Dynamics Simulations of Protein-Ligand Complexes for Stability and Conformational Changes

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its protein target over time. nih.gov This method simulates the movement of atoms and molecules, offering insights into the stability of the protein-ligand complex and any conformational changes that may occur upon binding. nih.govnih.gov

Following molecular docking, an MD simulation of the this compound-protein complex can be performed to assess the stability of the predicted binding pose. Key parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored throughout the simulation. A stable RMSD trajectory suggests that the ligand remains bound in the active site in a stable conformation.

MD simulations can also reveal the flexibility of the protein and the ligand, and how they adapt to each other. This information is valuable for refining the binding model obtained from docking and for understanding the dynamic nature of the molecular recognition process.

Table 3: Representative Molecular Dynamics Simulation Parameters for a this compound-Protein Complex

| Parameter | Description | Typical Value/Observation |

| Simulation Time | Total duration of the simulation. | 100 nanoseconds |

| RMSD of Ligand | Root-mean-square deviation of the ligand's atomic positions. | Stable trajectory around 1-2 Å |

| RMSD of Protein Backbone | Root-mean-square deviation of the protein's Cα atoms. | Stable trajectory around 2-3 Å |

| Hydrogen Bond Occupancy | Percentage of simulation time a specific hydrogen bond is maintained. | High occupancy for key interactions |

Note: The data in this table is for illustrative purposes and represents typical outputs from a molecular dynamics simulation.

In Silico Prediction of Molecular Interactions and Bioactivity

In silico methods for predicting molecular interactions and bioactivity encompass a range of computational tools that leverage the structural and physicochemical properties of a molecule. nih.govnih.gov These predictions can guide the early stages of drug discovery by prioritizing compounds for synthesis and experimental testing.

For this compound, various in silico models can be used to predict its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. These predictions are based on the molecule's structural features and calculated descriptors. For example, Lipinski's rule of five can be used to assess its drug-likeness and potential for oral bioavailability.

Furthermore, predictive models can be built using machine learning algorithms trained on large datasets of compounds with known bioactivities. By inputting the structural information of this compound into these models, it is possible to predict its potential activity against various biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Quinolinone Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.govnih.gov 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to correlate the 3D properties of molecules with their biological activities. nih.govrsc.org

A QSAR study on a series of quinolinone derivatives, including this compound, can provide valuable insights into the structural requirements for a particular biological activity. By analyzing a set of quinolinones with varying substituents and their corresponding experimental activities, a QSAR model can be developed.

The resulting model, often visualized as contour maps, highlights the regions around the molecular scaffold where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. This information is instrumental in guiding the design of new quinolinone derivatives with enhanced potency. nih.govmdpi.com

Advanced Analytical Methodologies in 1 Hydroxy 2 Octylquinolin 4 1h One Research

Spectroscopic Techniques for Structural Elucidation

The precise structure of 1-hydroxy-2-octylquinolin-4(1H)-one is confirmed through a combination of spectroscopic methods that probe its molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For quinolone derivatives, ¹H NMR and ¹³C NMR are instrumental. In the ¹H NMR spectrum of a related compound, 4-hydroxy-2(1H)-quinolone, signals for the aromatic protons (H-5, H-6, H-7, H-8) appear as complex multiplets, while the OH and NH protons show distinct signals at lower fields. researchgate.net The chemical shifts and coupling constants provide detailed information about the connectivity of atoms. For instance, the signal for the C-3 proton in 4-hydroxy-2(1H)-quinolone appears as a singlet, indicating no adjacent protons. researchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS provides the exact molecular weight of a compound, allowing for the determination of its elemental composition with high accuracy. pnnl.gov This technique is invaluable for confirming the molecular formula of this compound, which is C₁₇H₂₃NO₂. nih.gov Electron ionization (EI) coupled with HRMS can also reveal characteristic fragmentation patterns, aiding in the structural elucidation of the quinolone core and its substituents.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a similar 4-hydroxy-2(1H)-quinolone scaffold shows characteristic absorption bands for the hydroxyl (OH) group, the carbonyl (C=O) group of the quinolone ring, and the carbon-carbon double bonds (C=C) of the aromatic system. arabjchem.org These vibrational frequencies provide direct evidence for the key functional moieties within this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems. The quinolone skeleton of this compound gives rise to characteristic absorption bands in the UV-Vis spectrum. For the parent compound, 4-hydroxy-2(1H)-quinolone, two intense bands are observed in methanol (B129727), which is typical for the quinolone chromophore. researchgate.netarabjchem.org

Circular Dichroism (CD): While not universally applied to all quinolone research, Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. If this compound were to be derivatized to create a chiral center or if it were to interact with a chiral biological molecule, CD spectroscopy could provide valuable information about its stereochemistry and binding interactions.

Interactive Table: Spectroscopic Data for Quinolone Scaffolds

| Technique | Analyte | Key Observations | Reference |

| ¹H NMR | 4-hydroxy-2(1H)-quinolone | Complex multiplets for aromatic protons, distinct singlets for C-3 H, OH, and NH protons. | researchgate.net |

| ¹³C NMR | 4-hydroxy-2(1H)-quinolone | Downfield shifts for C-2, C-4, and C-9 carbons. | researchgate.net |

| HRMS | This compound | Confirms exact molecular weight and elemental composition (C₁₇H₂₃NO₂). | nih.gov |

| IR | 4-hydroxy-2(1H)-quinolone | Characteristic bands for OH, C=O, and aromatic C=C functional groups. | arabjchem.org |

| UV-Vis | 4-hydroxy-2(1H)-quinolone | Two intense absorption bands in methanol characteristic of the quinolone skeleton. | researchgate.netarabjchem.org |

Chromatographic Separations and Purification Methods

The isolation and purification of this compound from reaction mixtures or natural sources necessitate the use of high-resolution chromatographic techniques.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for the analysis and purification of quinolone derivatives. Reversed-phase HPLC (RP-HPLC), utilizing a non-polar stationary phase (like C18) and a polar mobile phase, is commonly employed to separate compounds based on their hydrophobicity. nih.gov This method is effective for determining the purity of this compound and for its preparative isolation.

Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of liquid chromatography with mass spectrometry provides a powerful analytical platform. LC-MS combines the separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. This technique is widely used for identifying and quantifying quinolone derivatives in complex mixtures, such as in the analysis of metabolites from biological systems.

Methodologies for Monitoring Reaction Progress and Product Characterization

The synthesis of this compound involves chemical reactions that require careful monitoring to optimize yields and ensure the formation of the desired product. Various synthetic routes have been developed for the core 4-hydroxy-2(1H)-quinolone structure, often starting from aniline (B41778) or 2-aminoacetophenone (B1585202) derivatives. researchgate.netarabjchem.org The progress of these reactions can be tracked using techniques like thin-layer chromatography (TLC) and HPLC. Once the reaction is complete, the synthesized product is characterized using the spectroscopic methods detailed in section 7.1 to confirm its identity and purity.

Techniques for Studying Molecular Interactions In Vitro

Understanding how this compound interacts with biological molecules at the molecular level is key to elucidating its mechanism of action. Several in vitro techniques are employed for this purpose. For instance, a related compound, 1-hydroxy-2-dodecyl-4(1H)quinolone (HDQ), has been identified as a high-affinity inhibitor of the mitochondrial alternative NADH dehydrogenase. nih.gov Studies on such interactions often involve kinetic analyses to determine inhibition constants and mechanisms, such as the ping-pong mechanism observed for HDQ. nih.gov Furthermore, molecular docking studies can be used to predict and visualize the binding of quinolone derivatives to the active sites of target proteins, providing insights into the specific amino acid residues involved in the interaction. nih.gov

Future Research Directions and Translational Perspectives

Exploration of Novel Biological Targets for 1-Hydroxy-2-octylquinolin-4(1H)-one and its Analogs

While initially recognized for their antibacterial properties, especially against Gram-positive bacteria, the broader quinolinone scaffold is known to interact with a variety of biological targets. mdpi.comoup.com Future research will focus on moving beyond the established antibacterial role of this compound to explore new therapeutic areas. The quinoline (B57606) core is a versatile structure found in compounds with anti-inflammatory, antiviral, and anticancer activities. ijpsjournal.comnih.govnih.gov

Key future research avenues include:

Kinase Inhibition: Quinoline derivatives are being actively investigated as kinase inhibitors for cancer therapy, targeting signaling pathways that drive tumor growth. nih.gov Exploring the effect of this compound and its analogs on specific kinases, such as phosphatidylinositol 3-kinase (PI3Kα), which has been identified as a target for other quinolones, could reveal novel anticancer applications. nih.govmdpi.com

Enzyme Inhibition: Analogs of quinolinones have shown inhibitory activity against enzymes like DNA polymerase IIIC and topoisomerase, which are crucial for microbial and cancer cell proliferation. rsc.org Systematic screening of this compound against a panel of such enzymes could identify new mechanisms and therapeutic uses.

Antiparasitic Activity: The quinoline scaffold is the backbone of well-known antimalarial drugs. wikipedia.org Molecular hybridization strategies, such as creating ferrocenyl-quinoline hybrids, have shown promise in combating drug-resistant malaria by inhibiting hemozoin formation. acs.org Investigating the potential of this compound and its derivatives against Plasmodium falciparum and other parasites represents a significant translational opportunity.

Herbicidal and Antifungal Targets: Certain hydroxyquinoline derivatives have been found to inhibit photosystem II in plants, indicating potential as herbicides. nih.gov Given their known antifungal properties, further investigation into their specific fungal targets is also warranted. nih.gov

Development of Next-Generation Quinolinone Analogs with Improved Efficacy and Specificity

The development of novel quinolinone analogs is a cornerstone of future research, aiming to enhance therapeutic efficacy, improve specificity, and overcome drug resistance. acs.org Structural modification of the quinolinone scaffold is a key strategy for optimizing its physicochemical and pharmacological properties. rsc.org

Future development will likely concentrate on several proven strategies:

| Modification Strategy | Objective | Examples & Rationale |

| Alkyl Chain Modification | Modulate activity and potency. | Varying the length of the alkyl chain at the C-2 position can significantly alter antibacterial potency. For instance, N-oxides with specific chain lengths (C7-C11) show enhanced activity. mdpi.com |

| Molecular Hybridization | Create multi-target agents and overcome resistance. | Combining the quinolinone scaffold with other bioactive molecules, such as phenolic acids or ferrocene, can introduce new mechanisms of action and improve efficacy against drug-resistant strains. nih.govmdpi.comacs.org |

| Positional Substitution | Enhance physical, chemical, and pharmacological properties. | Introducing substituents at various positions (N-1, C-3, C-5, C-6, C-7, C-8) can boost biological activity. For example, adding an alkoxy group at C-7 has been shown to facilitate antiproliferative activity. nih.govrsc.org |

| N-Oxidation | Increase potency. | The N-oxide derivatives of 2-alkyl-4-quinolones are often significantly more potent as antibacterial agents than their non-oxidized counterparts. mdpi.comoup.com |

These synthetic efforts aim to generate a new library of compounds with finely tuned activities, paving the way for candidates with superior therapeutic profiles.

Applications in Chemical Probes and Tool Compound Development for Biological Systems

The specific biological activities of this compound and its relatives make them excellent candidates for development as chemical probes and tool compounds. These tools are invaluable for dissecting complex biological pathways.

This compound is a known quorum sensing signaling molecule in Pseudomonas aeruginosa, where it is involved in cell-to-cell communication. nih.gov This inherent function makes it a natural tool for studying bacterial signaling networks and microbial ecology. Future research can build on this by:

Developing Fluorescent or Tagged Analogs: Synthesizing derivatives of this compound that incorporate fluorescent tags or affinity labels. These probes would allow researchers to visualize the molecule's localization within cells and to identify its direct binding partners, thereby elucidating its mechanism of action on a molecular level.

Probing Host-Pathogen Interactions: As a bacterial signaling molecule, it can be used to study how pathogens like P. aeruginosa interact with and modulate host cells. For example, it has been suggested that the production of these compounds by P. aeruginosa in the lungs can inhibit the growth of competing bacteria like Staphylococcus aureus. oup.comnih.gov

By developing this compound into a suite of chemical tools, researchers can gain deeper insights into bacterial communication, virulence, and interspecies competition.

Integration of Omics Technologies in Mechanistic Studies

To fully understand the biological impact of this compound, a systems-level approach is necessary. The integration of "omics" technologies offers a comprehensive way to study the mechanistic basis of its activity by providing a holistic view of cellular responses. biobide.comnih.gov These high-throughput methods can accelerate the discovery of biomarkers and new therapeutic targets. researchgate.net

| Omics Technology | Application in Quinolinone Research | Potential Insights |

| Genomics | Identifying genetic variations or mutations that confer sensitivity or resistance to the compound. | Understanding mechanisms of drug resistance and identifying patient populations likely to respond to therapy. biobide.com |

| Transcriptomics | Analyzing changes in gene expression (RNA levels) in cells upon exposure to the compound. | Revealing the cellular pathways and regulatory networks affected by the compound, such as stress responses or virulence gene regulation. biobide.comresearchgate.net |

| Proteomics | Studying the complete set of proteins, including their expression levels, modifications, and interactions. | Identifying direct protein targets of the compound and understanding post-translational modifications that mediate its effects. nih.gov |

| Metabolomics | Profiling the full range of small-molecule metabolites within a biological system. | Elucidating the impact of the compound on cellular metabolism and identifying metabolic pathways that are disrupted. researchgate.netnih.gov |

By combining these omics approaches, researchers can construct a detailed map of the molecular events triggered by this compound, moving from its known phenotype to a deep mechanistic understanding. researchgate.net

Sustainable Production and Bioproduction Strategies for Quinolinone Compounds

As the potential applications for quinolinone compounds expand, the need for efficient and environmentally friendly production methods becomes paramount. Traditional chemical syntheses often rely on harsh conditions, hazardous solvents, and expensive starting materials. acs.org The future of quinolinone production lies in green chemistry and biotechnology.

Key strategies for sustainable production include:

Green Chemistry Approaches: The development of synthetic methods that use eco-friendly catalysts and solvents (such as water), and energy-efficient techniques like microwave-assisted synthesis, is a major area of research. ijpsjournal.comresearchgate.netmdpi.com These methods aim to improve atom economy, reduce waste, and lower the environmental impact of chemical manufacturing. acs.org

Bioproduction and Metabolic Engineering: Since this compound is a natural product of microorganisms like Pseudomonas aeruginosa, harnessing and optimizing this biological production is a promising strategy. mdpi.comoup.com Future work could involve:

Strain Optimization: Using classical microbiology or genetic engineering to select or create bacterial strains that overproduce the desired compound.

Synthetic Biology: Reconstructing the biosynthetic pathway in a more tractable host organism, such as E. coli or yeast, to allow for controlled and scalable fermentation-based production.

These sustainable strategies will not only make the production of quinolinones more economically viable but also align with the growing demand for environmentally responsible pharmaceutical and chemical manufacturing. ijpsjournal.com

Q & A

Q. How can synthetic routes for this compound be optimized to improve yield?

- Methodological Answer : Optimize reaction conditions (e.g., solvent-free synthesis, catalyst selection). For instance, cobalt nitride catalysts under solvent-free conditions improved yields for analogous dihydropyrimidinones . Refluxing in THF with LiAlH followed by SOCl chlorination has been effective for related quinolinones .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data across studies (e.g., varying MIC values)?

- Methodological Answer : Standardize test strains, growth media, and incubation conditions. For example, discrepancies in MIC values for Bacillus proteus (32 μg/mL vs. 64 μg/mL) may arise from differences in bacterial sub-strains or nutrient availability . Cross-validate results using multiple assays (e.g., disk diffusion vs. microbroth dilution).

Q. How can structure-activity relationship (SAR) studies elucidate the role of the octyl chain in modulating antimicrobial potency?

- Methodological Answer : Synthesize analogs with varying alkyl chain lengths (e.g., methyl, heptyl, undecyl) and compare their MIC profiles. For instance, 3-heptyl-4-hydroxyquinolin-2(1H)-one showed reduced activity compared to longer chains, suggesting hydrophobicity enhances membrane penetration . Molecular docking studies can further predict interactions with bacterial targets like DNA gyrase .

Q. What advanced techniques are suitable for analyzing the compound’s mechanism of action against fungal pathogens?

- Methodological Answer : Use fluorescence microscopy with propidium iodide to assess membrane disruption. Time-kill assays differentiate bacteriostatic vs. bactericidal effects. For example, time-dependent killing curves for Candida albicans revealed a 99% reduction in CFU/mL after 24 hours at 2× MIC .

Q. How can computational methods predict the metabolic stability of this compound in vivo?

- Methodological Answer : Employ in silico tools like SwissADME to predict cytochrome P450 metabolism. Molecular dynamics simulations identify susceptible sites (e.g., hydroxyl group oxidation). Experimental validation via liver microsomal assays can quantify half-life (t) and intrinsic clearance .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity assays?

- Methodological Answer : Use nonlinear regression (e.g., log(inhibitor) vs. response curves in GraphPad Prism) to calculate IC values. For example, dose-response studies on 4-hydroxyquinolinones showed IC values of 12–45 μM against HeLa cells, with p-values <0.05 via ANOVA .

Q. How can researchers address batch-to-batch variability in synthetic yields?

- Methodological Answer : Implement quality control using HPLC purity checks (>95% purity). For example, column chromatography (silica gel, CHCl/MeOH gradient) resolved impurities in 1-methyl-2-nonylquinolin-4(1H)-one synthesis .

Safety and Handling

Q. What safety protocols are critical when handling this compound in the laboratory?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.